p-Cresol-2,3,5,6-d4,OD
Overview
Description
p-Cresol-2,3,5,6-d4,OD, also known as 4-Methylphenol-2,3,5,6-d4,OD, is a deuterium-labeled derivative of p-Cresol. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at specific positions on the aromatic ring. The molecular formula of this compound is CH3C6D4OD, and it has a molecular weight of 113.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol-2,3,5,6-d4,OD typically involves the deuteration of p-Cresol. This process can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium atoms.
Exchange Reactions: Utilizing deuterated solvents like deuterium oxide (D2O) to facilitate the exchange of hydrogen atoms with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high isotopic purity and yield. The reaction conditions are optimized to achieve efficient deuteration while maintaining the integrity of the aromatic ring structure .
Chemical Reactions Analysis
Types of Reactions
p-Cresol-2,3,5,6-d4,OD undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
Scientific Research Applications
p-Cresol-2,3,5,6-d4,OD has several scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of deuterium-labeled drugs.
Mechanism of Action
The mechanism of action of p-Cresol-2,3,5,6-d4,OD involves its interaction with molecular targets and pathways similar to those of p-Cresol. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the reaction pathways and outcomes. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
p-Cresol (4-Methylphenol): The non-deuterated form of p-Cresol-2,3,5,6-d4,OD.
m-Cresol (3-Methylphenol): An isomer of p-Cresol with the methyl group at the meta position.
o-Cresol (2-Methylphenol): An isomer of p-Cresol with the methyl group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision and accuracy compared to non-deuterated compounds .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-MDXQMYCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])O[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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